1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea
CAS No.: 899990-06-8
Cat. No.: VC4967058
Molecular Formula: C19H15N3O
Molecular Weight: 301.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899990-06-8 |
|---|---|
| Molecular Formula | C19H15N3O |
| Molecular Weight | 301.349 |
| IUPAC Name | 1-(1H-indol-3-yl)-3-naphthalen-1-ylurea |
| Standard InChI | InChI=1S/C19H15N3O/c23-19(22-18-12-20-16-10-4-3-9-15(16)18)21-17-11-5-7-13-6-1-2-8-14(13)17/h1-12,20H,(H2,21,22,23) |
| Standard InChI Key | TVRFIDKBOXMVDS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CNC4=CC=CC=C43 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a urea bridge (-NH-C(=O)-NH-) connecting two aromatic systems: a 1H-indol-3-yl group and a naphthalen-1-yl group. The indole moiety contributes a bicyclic structure with a pyrrole ring fused to a benzene ring, while the naphthalene system provides a planar, polycyclic aromatic hydrocarbon. This arrangement creates a conjugated system that may influence electronic properties and intermolecular interactions.
The IUPAC name, 1-(1H-indol-3-yl)-3-naphthalen-1-ylurea, reflects the substitution pattern on the urea core. X-ray crystallography data for this specific compound remains unreported, but analogous diarylureas exhibit coplanar arrangements of aromatic rings relative to the urea plane, stabilized by intramolecular hydrogen bonding .
Physicochemical Profile
Key properties include:
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Solubility: Limited aqueous solubility, typical of polyaromatic urea derivatives.
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logP: Predicted to be ~3.5–4.2 (ChemAxon calculations), indicating moderate lipophilicity.
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Hydrogen Bonding: Two NH groups in the urea core serve as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor.
A comparative analysis of related compounds reveals how structural variations impact physicochemical behavior (Table 1).
Table 1: Structural and Property Comparison of Selected Urea Derivatives
Synthetic Methodologies
Conventional Urea Synthesis
The preparation of diarylureas typically involves:
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Isocyanate Route: Reaction of an aryl amine with phosgene or equivalent to generate an isocyanate, followed by coupling with a second amine.
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Carbamate Intermediate: Use of carbamoyl chlorides in nucleophilic substitution reactions with aromatic amines .
For 1-(1H-indol-3-yl)-3-(naphthalen-1-yl)urea, a plausible pathway employs 1-naphthyl isocyanate and 1H-indol-3-amine under anhydrous conditions (e.g., chloroform or THF), catalyzed by bases like triethylamine.
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
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Low yields in traditional batch synthesis (<50%).
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Solubility challenges complicating purification.
Proposed solutions:
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Microwave-assisted synthesis: Reduce reaction times and improve homogeneity.
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Cocrystallization: Enhance bioavailability via salt or co-crystal formation.
Target Validation
Priority assays should assess:
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CB1/CB2 receptor binding affinity (radioligand displacement).
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TS inhibitory activity (fluorometric enzyme assays).
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Cytotoxicity profiles across NCI-60 cell lines.
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